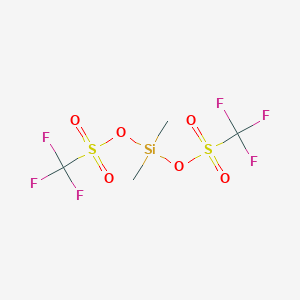
Dimethylbis(trifluoromethylsulfonyloxy)silane
Cat. No. B8724762
M. Wt: 356.3 g/mol
InChI Key: KDIVFKYGCLMDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247341B2
Procedure details


An oven-dried 100 mL-RB flask is charged with dichlorodimethylsilane (6.45 g, 0.05 mol). Then trifluoromethanesulfonic acid (15 g, 0.10 mol) is added dropwise. The mixture is heated at 60° C. until no HCl evolves. The residue is distilled to yield 10.7 g (60%) of the product as a clear liquid. 1H NMR (500 MHz, CDCl3, in ppm) δ 0.88 (s, 6H).



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
Cl[Si:2](Cl)([CH3:4])[CH3:3].[F:6][C:7]([F:13])([F:12])[S:8]([OH:11])(=[O:10])=[O:9].Cl>>[F:6][C:7]([F:13])([F:12])[S:8]([O:11][Si:2]([O:11][S:8]([C:7]([F:13])([F:12])[F:6])(=[O:10])=[O:9])([CH3:4])[CH3:3])(=[O:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.45 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)OS(=O)(=O)C(F)(F)F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.7 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
